Brucina

Description

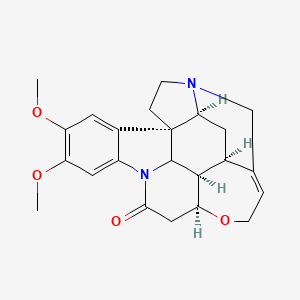

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22?,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKTZKIUPZVBMF-WECJKWEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)C[C@@H]7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Brucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951), a naturally occurring indole (B1671886) alkaloid, has long been recognized for its potent physiological effects, primarily its neurotoxicity. However, emerging research has unveiled a more complex pharmacological profile, revealing its potential as a modulator of various cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of brucine, with a focus on its interactions with neurotransmitter receptors and its influence on key signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of brucine's molecular interactions.

Core Mechanism of Action: Neurotransmission Modulation

The most well-characterized mechanism of action of brucine is its effect on the central nervous system, which closely resembles that of its structural analog, strychnine.[1]

Competitive Antagonism of Glycine (B1666218) Receptors

Brucine acts as a potent competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[2] GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.

-

Mechanism: Glycine, the endogenous agonist, binds to GlyRs, causing an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing. Brucine competitively binds to the same site as glycine, preventing channel opening and blocking this inhibitory signal.

-

Physiological Consequence: The blockade of inhibitory glycinergic neurotransmission leads to a state of disinhibition, resulting in excessive neuronal excitation. This manifests as muscle spasms, convulsions, and in severe cases, death by asphyxiation due to paralysis of respiratory muscles.[1] While brucine is less potent than strychnine, its mechanism of toxicity is identical.

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors

In addition to its effects on glycine receptors, brucine has been shown to be an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine) and can either enhance or diminish the receptor's response to the endogenous ligand.

-

Positive Cooperativity: Brucine exhibits positive cooperativity with acetylcholine at certain mAChR subtypes. For instance, it has been shown to increase the affinity of acetylcholine for M1 muscarinic receptors by approximately two-fold.

-

Subtype Selectivity: This allosteric modulation can be subtype-selective. While brucine enhances acetylcholine's effect at M1 receptors, its analogs have been shown to have varying effects on other subtypes. This opens avenues for the development of more selective therapeutic agents.

Anti-Cancer Mechanisms: A Multi-pronged Approach

Recent research has highlighted the potential of brucine as an anti-cancer agent, acting through the modulation of several key signaling pathways involved in tumor progression, proliferation, and survival.

Induction of Apoptosis

Brucine has been demonstrated to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating cancerous cells.

-

Mitochondrial Pathway: Brucine can trigger the intrinsic apoptotic pathway by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

-

Experimental Evidence: Studies have shown that brucine treatment leads to characteristic apoptotic morphology, DNA fragmentation, and activation of caspase-3 in cancer cells.

Modulation of Signaling Pathways

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of both cell survival and apoptosis. Brucine has been shown to activate the JNK pathway in certain cancer cells, leading to apoptotic cell death.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Brucine has been found to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells. By downregulating key components of this pathway, brucine can suppress cancer cell migration and growth.

Hypoxia is a common feature of the tumor microenvironment and promotes tumor progression and metastasis through the activation of HIF-1. Brucine has been shown to suppress the HIF-1 signaling pathway, thereby inhibiting the expression of HIF-1 target genes involved in angiogenesis and metastasis.

Anti-inflammatory and Analgesic Effects

Brucine also exhibits significant anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by producing prostaglandins. Brucine has been shown to inhibit the expression of COX-2, thereby reducing inflammation and pain.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of brucine.

| Target/Process | Cell Line/System | Parameter | Value | Reference |

| Anti-Cancer Activity | ||||

| Cytotoxicity | Various Cancer Cell Lines | IC50 | See Table 2 | [1] |

| Signaling Pathway Modulation | ||||

| Muscarinic Receptor Modulation | M1 Muscarinic Receptor | Fold Increase in ACh Affinity | ~2-fold |

Table 2: IC50 Values of Brucine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and have been adapted to the context of brucing research as described in the cited literature.

Glycine Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of brucine for the glycine receptor.

-

Materials:

-

Synaptic membrane preparations from rat spinal cord (rich in glycine receptors).

-

[³H]-Strychnine (radioligand).

-

Brucine solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the synaptic membrane preparations with a fixed concentration of [³H]-strychnine and varying concentrations of brucine in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of brucine that inhibits 50% of the specific binding of [³H]-strychnine (IC50) is determined.

-

The equilibrium dissociation constant (Ki) for brucine can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Western Blot Analysis for JNK Phosphorylation

This protocol describes the detection of JNK phosphorylation in cells treated with brucine.

-

Materials:

-

Cancer cell line of interest.

-

Brucine.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture the cancer cells and treat with various concentrations of brucine for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-JNK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.

-

Wnt/β-catenin Reporter Assay

This protocol outlines a luciferase-based reporter assay to measure the effect of brucine on Wnt/β-catenin signaling.

-

Materials:

-

Colorectal cancer cell line (e.g., LoVo).

-

TCF/LEF luciferase reporter plasmid.

-

Renilla luciferase control plasmid.

-

Transfection reagent.

-

Brucine.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the cancer cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treat the transfected cells with different concentrations of brucine.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

-

COX-2 Activity Assay

This protocol describes an assay to measure the inhibitory effect of brucine on COX-2 activity.

-

Materials:

-

Purified COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Brucine.

-

Assay buffer.

-

Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin (B15479496) production).

-

-

Procedure:

-

Pre-incubate the purified COX-2 enzyme with various concentrations of brucine.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of COX-2 inhibition for each brucine concentration and determine the IC50 value.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol details the use of flow cytometry to quantify apoptosis in brucine-treated cells.

-

Materials:

-

Cancer cell line.

-

Brucine.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat the cancer cells with different concentrations of brucine.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+).

-

Visualizations

Signaling Pathways

Caption: Overview of Brucine's Major Signaling Pathways.

Experimental Workflows

Caption: Workflow for Glycine Receptor Binding Assay.

Caption: Western Blot Workflow for JNK Phosphorylation.

Conclusion

The mechanism of action of brucine is far more intricate than its classical role as a glycine receptor antagonist. While its neurotoxicity remains a significant concern, ongoing research continues to uncover its potential as a modulator of diverse signaling pathways central to cancer and inflammation. A thorough understanding of these multifaceted mechanisms is crucial for guiding future research into the development of brucine analogs with improved therapeutic indices and for exploring its potential applications in various disease contexts. Further investigation into the precise molecular interactions and the development of more specific derivatives will be pivotal in harnessing the therapeutic potential of this complex natural product.

References

An In-depth Technical Guide to the Alkaloid Brucine: Origin and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951) is a naturally occurring indole (B1671886) alkaloid, notable for its complex chemical structure and significant biological activity.[1][2] Historically recognized for its toxicity, albeit less potent than the closely related strychnine (B123637), brucine has garnered contemporary scientific interest for its potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties.[2][3][4] This technical guide provides a comprehensive overview of the origin, chemical properties, and structural elucidation of brucine, tailored for professionals in chemical and pharmaceutical research.

Origin and Natural Sources

Brucine is predominantly isolated from the seeds of the deciduous tree Strychnos nux-vomica, a member of the Loganiaceae family native to India and Southeast Asia.[1][2][5] This species is the most common source of brucine, where it co-exists with the more toxic alkaloid, strychnine.[6] The genus Strychnos encompasses approximately 190 species, many of which are distributed throughout the world's tropical and subtropical regions and are known to produce a variety of indole alkaloids.[2] Besides S. nux-vomica, brucine has also been identified in other species of the genus, including Strychnos ignatii and Strychnos malaccensis.[7]

The biosynthesis of brucine is intricately linked to that of strychnine, with both alkaloids originating from the precursors tryptophan and geranyl pyrophosphate.[8] The biosynthetic pathway proceeds through the formation of the Wieland-Gumlich aldehyde, a common intermediate for both strychnine and brucine.[8] Subsequent enzymatic hydroxylations and methylations of the strychnine scaffold lead to the formation of brucine.[8]

Chemical Structure and Properties

Brucine is a complex, polycyclic indole alkaloid. Its systematic IUPAC name is 2,3-Dimethoxystrychnidin-10-one, and it is also known as 10,11-dimethoxystrychnine.[1][9] The chemical formula for brucine is C₂₃H₂₆N₂O₄, with a molecular weight of approximately 394.46 g/mol .[9][10]

The structure of brucine is characterized by a heptacyclic framework containing an indole nucleus. It is structurally analogous to strychnine, with the key difference being the presence of two methoxy (B1213986) groups on the aromatic ring of the indole nucleus in brucine.[6] This structural similarity imparts related, though less potent, physiological effects compared to strychnine. Brucine is a chiral molecule and has been utilized as a resolving agent in the separation of racemic mixtures in organic chemistry.[11]

Physicochemical Properties

A summary of the key physicochemical properties of brucine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [9][10] |

| Molecular Weight | 394.46 g/mol | [9][10] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 175-178 °C (decomposes) | [2] |

| Optical Rotation | [α]D²⁰ = -118° (c=2.5 in CHCl₃) | [12] |

| pKa₁ | 6.04 | [9] |

| pKa₂ | 11.7 | [9] |

| Solubility | ||

| Water | Slightly soluble (3.2 g/L at 15 °C) | [13] |

| Ethanol (B145695) | Very soluble | [13] |

| Methanol | Soluble | [2] |

| Chloroform (B151607) | Soluble | [1] |

| Ether | Slightly soluble | [13] |

| SMILES Notation | COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | [5] |

Spectral Data

The structural elucidation of brucine is supported by various spectroscopic techniques. The ultraviolet (UV) spectrum of brucine in ethanol exhibits absorption maxima (λmax) at 263 nm and 301 nm.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex structure of brucine. The ¹H NMR spectrum shows characteristic signals for the aromatic, alkene, and methoxy protons.[14] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of protons and carbons within the molecule.[14][15] The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[16]

Experimental Protocols

Extraction and Purification of Brucine from Strychnos nux-vomica Seeds

The following protocol outlines a general procedure for the extraction and purification of brucine.

4.1.1 Materials and Reagents

-

Dried and powdered seeds of Strychnos nux-vomica

-

Ethanol (95% and 50%)

-

Sodium hydroxide (B78521) (NaOH) solution (10%)

-

Sulfuric acid (H₂SO₄) solution (5%)

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

pH meter

-

Standard laboratory glassware

4.1.2 Extraction Procedure

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like hexane (B92381) to remove oils and lipids.

-

Alkaloid Extraction: The defatted powder is then subjected to reflux extraction with 50% ethanol (pH adjusted to 5 with acetic acid) for 1 hour. This process is repeated three times to ensure maximum extraction of the alkaloids.[1]

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in 5% sulfuric acid. This acidic solution is then washed with chloroform to remove non-basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified with 10% sodium hydroxide solution to a pH of 9-10.

-

Final Extraction: The basified solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected and dried over anhydrous sodium sulfate. The chloroform is then evaporated to yield the crude alkaloid mixture.

4.1.3 Purification

The crude alkaloid mixture can be purified using silica gel column chromatography.[1] The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing pure brucine are combined and the solvent is evaporated to yield crystalline brucine. For higher purity, techniques like two-dimensional liquid chromatography or high-speed countercurrent chromatography can be employed.[17][18]

Biological Activity and Signaling Pathways

Brucine's primary mechanism of toxicity involves its action as a competitive antagonist at strychnine-sensitive glycine (B1666218) receptors in the spinal cord and brain.[5] This antagonism of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation, resulting in convulsions and muscle spasms.

Beyond its toxicological profile, brucine has been shown to modulate several other signaling pathways, which are the basis for its investigated therapeutic effects.

Apoptotic Pathway in Hepatoma Cells

Studies have demonstrated that brucine can induce apoptosis in human hepatoma (HepG2) cells. This process is mediated through a mitochondrial pathway involving the Bcl-2 family of proteins and intracellular calcium (Ca²⁺) signaling.[7][19] Brucine treatment leads to a depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[7][19]

Anti-Angiogenic Pathway

Brucine has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts this effect by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[20] Brucine suppresses the phosphorylation of VEGFR2, thereby inhibiting downstream signaling cascades involving Src, FAK, ERK, and AKT, which are crucial for endothelial cell proliferation, migration, and tube formation.[20]

Conclusion

Brucine remains a molecule of significant interest to the scientific community. Its well-defined origin and complex chemical structure provide a foundation for further research into its biological activities. A thorough understanding of its chemical properties and the development of robust extraction and purification protocols are essential for advancing its potential applications in drug discovery and development. The elucidation of its interactions with various signaling pathways opens new avenues for exploring its therapeutic potential, particularly in the fields of oncology and inflammation. As with any biologically active compound, a comprehensive understanding of its toxicology is paramount for its safe and effective utilization in research and potential clinical settings.

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5892-11-5 CAS MSDS (BRUCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Brucine (PIM 082) [inchem.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Brucin | C23H26N2O4 | CID 220520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 7. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brucine [drugfuture.com]

- 10. Brucine [webbook.nist.gov]

- 11. Brucine - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 15. magritek.com [magritek.com]

- 16. 13C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN105384747A - Brucine extraction method - Google Patents [patents.google.com]

- 18. quora.com [quora.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Brucine: A Technical Guide for Researchers

Introduction

Brucine (B1667951) is a naturally occurring indole (B1671886) alkaloid extracted from the seeds of the Strychnos nux-vomica tree.[1][2] Structurally, it is a dimethoxy derivative of strychnine (B123637) and is known chemically as 2,3-Dimethoxystrychnidin-10-one.[1][3][4] While it shares a close structural relationship with the highly toxic strychnine, brucine is considerably less toxic.[5] Historically used in traditional medicine, modern pharmacological studies have revealed its potent biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1] However, its clinical application is limited by its narrow therapeutic window and inherent toxicity.[2][5] This guide provides a comprehensive overview of the core physicochemical properties of brucine, detailed experimental protocols, and a summary of its key signaling pathways to support its application in research and drug development.

Chemical and Physical Properties

Brucine is a white, odorless, crystalline solid.[1][6][7] It is a weak alkaline compound that can exist in various hydrated forms, most commonly as a dihydrate or tetrahydrate.[1][3][8] The anhydrous form can be obtained by heating the hydrated form to 100°C.[3][9]

Core Identification and Properties

The fundamental physicochemical data for brucine are summarized in the table below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Citations |

| Chemical Formula | C₂₃H₂₆N₂O₄ | [1][4][9] |

| Molecular Weight | 394.46 - 394.51 g/mol | [1][3][4][9] |

| CAS Number | 357-57-3 | [4][9][10] |

| Appearance | White crystalline powder or colorless needles | [1][3][4][11] |

| Melting Point | Anhydrous: 178 °C (decomposes) | [3][4][9][10][11] |

| Hydrated: 105 °C | [3] | |

| pKa | pK₁ 6.04, pK₂ 11.7 | [9] |

| pH (Saturated Sol.) | 9.5 | [3][9] |

| Optical Rotation | [α]D: -127° (in chloroform) | [9] |

| [α]D: -85° (in absolute alcohol) | [9] |

Solubility Profile

Brucine's solubility is critical for its extraction, purification, and formulation into delivery systems. As a weak base, its free base form is generally soluble in organic solvents and poorly soluble in water.[12]

| Solvent | Solubility | Citations |

| Water (15 °C) | 3.2 g/L (1 g in 1320 mL) | [3][11] |

| Boiling Water | 1 g in 750 mL | [3] |

| Methanol | 1 g in 0.8 mL (Very Soluble) | [3] |

| Ethanol (B145695) | 1 g in 1.3 mL (Very Soluble) | [3][11] |

| Chloroform | 1 g in 5 mL (Soluble) | [3] |

| Benzene | 1 g in ~100 mL (Soluble) | [3][11] |

| Ethyl Acetate | 1 g in 25 mL (Slightly Soluble) | [3][11] |

| Glycerol | 1 g in 36 mL (Slightly Soluble) | [3][11] |

| Diethyl Ether | 1 g in 187 mL (Slightly Soluble) | [3][11] |

Spectral Properties

Spectroscopic data are fundamental for the identification and quantification of brucine.

| Technique | Parameters | Citations |

| UV-Vis (in Ethanol) | λmax: 263 nm (log ε 4.09), 301 nm (log ε 3.93) | [9] |

| 1H NMR | Spectra available and assigned in CDCl₃ | [13][14][15][16] |

| 13C NMR | Spectra available and assigned in CDCl₃ | [13][14][15][17] |

| 2D NMR (COSY, HSQC, HMBC) | Correlations established for full structural assignment | [13][14][15][16] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized methodologies. The following sections detail common experimental protocols relevant to brucine research.

Workflow for Extraction and Purification

Brucine is primarily isolated from the seeds of Strychnos nux-vomica. A general workflow for its extraction is presented below.

Methodology: Reflux Extraction This protocol is based on an efficient method for extracting total alkaloids from Nux-vomica.[1]

-

Preparation: Grind the dried seeds of Strychnos nux-vomica into a fine powder.

-

Solvent Preparation: Prepare the extraction solvent, which consists of 50% ethanol adjusted to pH 5.

-

Extraction: For a given mass of the seed powder, add a 6-fold volume of the prepared solvent.

-

Reflux: Heat the mixture under reflux for 1 hour with continuous stirring.

-

Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.

-

Repeat: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

-

Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

Purification: The crude extract can be further purified by techniques such as crystallization using a suitable solvent system like ethanol-water.[18]

Melting Point Determination

The melting point is a key indicator of purity. The capillary method is the standard technique.[19][20]

Methodology: Capillary Method

-

Sample Preparation: Ensure the brucine sample is completely dry. If it consists of coarse crystals, gently crush it into a fine powder using a mortar and pestle.[20]

-

Capillary Packing: Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of 2-3 mm in height.[19][20]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid initial heating can be done to find an approximate melting range. For an accurate measurement, heat slowly at a rate of about 2°C per minute as the temperature approaches the expected melting point.[19]

-

Observation: Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[19]

UV-Visible Spectroscopy

This technique is used for both qualitative identification (based on λmax) and quantitative analysis.

Methodology: Determination of Maximum Absorbance (λmax)

-

Stock Solution: Accurately weigh a small amount of brucine (e.g., 10 mg) and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., ethanol or methanol) to create a stock solution (e.g., 1000 µg/mL).[9][21]

-

Working Solution: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.[21]

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as the one used for the sample as the blank to zero the instrument.

-

Scanning: Scan the working solution over a wavelength range of 200-400 nm.[21]

-

λmax Identification: The resulting spectrum will show peaks of maximum absorbance. For brucine in ethanol, these are expected at approximately 263 nm and 301 nm.[9]

Biological Activity and Key Signaling Pathways

Brucine exerts its pharmacological effects by modulating multiple intracellular signaling pathways. Its anti-cancer properties, in particular, have been linked to the inhibition of angiogenesis, regulation of cell growth pathways, and induction of apoptosis.

Inhibition of Angiogenesis via VEGFR2 Signaling

Brucine has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[22][23]

Brucine inhibits the VEGF-induced phosphorylation and activation of VEGFR2.[22] This blockade prevents the activation of several downstream signaling cascades, including the Src-FAK, ERK, and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[22][23]

Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer. Brucine has been found to inhibit this pathway, leading to decreased cancer cell growth and migration.[1][24] It acts by increasing the expression of Dickkopf-1 (DKK1), a natural inhibitor of the Wnt pathway, which leads to a subsequent decrease in the levels of active β-catenin.[1]

Induction of Apoptosis

Brucine triggers programmed cell death (apoptosis) in various cancer cell lines through multiple mechanisms. A primary mechanism involves the mitochondrial pathway.[25] Brucine can modulate the expression of the Bcl-2 family of proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1][26] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in cell death.[25] Additionally, brucine has been shown to induce apoptosis through the JNK signaling pathway in other cell types.[1]

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Brucine (PIM 082) [inchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Brucine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijtrd.com [ijtrd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Brucine [drugfuture.com]

- 10. Brucine | 357-57-3 | Q-100426 | Biosynth [biosynth.com]

- 11. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. m.tlwb.com.cn [m.tlwb.com.cn]

- 14. tlwb.com.cn [tlwb.com.cn]

- 15. Structure verification of Brucine by advanced homo and heteronuclear NMR. - Magritek [magritek.com]

- 16. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 17. 13C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. thinksrs.com [thinksrs.com]

- 21. ajprd.com [ajprd.com]

- 22. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Brucine, an effective natural compound derived from nux-vomica, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Brucine and Strychnine: A Comprehensive Analysis of Structural and Functional Disparities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) and strychnine (B123637), two closely related indole (B1671886) alkaloids isolated from the seeds of Strychnos nux-vomica, are potent neurotoxins that have been instrumental in the study of the central nervous system. Despite their structural similarities, they exhibit significant differences in their functional potencies and toxicological profiles. This technical guide provides a detailed comparative analysis of brucine and strychnine, focusing on their structural nuances, functional activities at key receptor targets, and the experimental methodologies used for their characterization. Quantitative data are summarized in comparative tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers in pharmacology and drug development.

Structural Differences

Strychnine and brucine share a complex heptacyclic core structure. The primary structural distinction lies in the substitution on the aromatic ring. Brucine possesses two methoxy (B1213986) groups at positions 2 and 3 of the indole nucleus, whereas strychnine is unsubstituted at these positions.[1][2] This seemingly minor difference in their chemical structures leads to significant alterations in their physicochemical properties and biological activities.

Chemical Structures:

-

Strychnine: C₂₁H₂₂N₂O₂

-

Brucine: C₂₃H₂₆N₂O₄

The presence of the two methoxy groups in brucine increases its molecular weight and polarity compared to strychnine.

Functional Differences: Receptor Interactions and Toxicity

The principal mechanism of action for both brucine and strychnine is the competitive antagonism of inhibitory glycine (B1666218) receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem.[3][4] Glycine receptors are ligand-gated chloride ion channels that, upon activation by glycine, mediate inhibitory neurotransmission by hyperpolarizing the postsynaptic membrane. By blocking these receptors, brucine and strychnine reduce inhibitory neurotransmission, leading to excessive neuronal excitation, convulsions, and, at high doses, death by asphyxiation due to paralysis of respiratory muscles.[4]

Glycine Receptor Antagonism

Strychnine is a significantly more potent antagonist of glycine receptors than brucine.[4] This difference in potency is reflected in their binding affinities (Ki values) and functional inhibitory concentrations (IC50 values).

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Both strychnine and brucine have been shown to interact with nicotinic acetylcholine receptors (nAChRs), though with lower affinity than for glycine receptors.[5][6] They act as antagonists at these receptors.

Toxicity

The difference in potency at the glycine receptor directly translates to a marked difference in toxicity. Strychnine is considerably more toxic than brucine.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between brucine and strychnine.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (IC50)

| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Strychnine | Glycine Receptor (α1) | Radioligand Binding | Human | 1.4 - 1.7 (lmol/l) | - | [4] |

| Brucine | Glycine Receptor (α1) | Radioligand Binding | Human | - | - | [4] |

| Strychnine | Glycine Receptor (α1β) | Radioligand Binding | Human | 1.4 - 1.7 (lmol/l) | - | [4] |

| Brucine | Glycine Receptor (α1β) | Radioligand Binding | Human | - | - | [4] |

| Strychnine | Nicotinic Acetylcholine R. | Functional Assay | Bovine | - | ~30,000 | [7] |

Note: A direct Ki value for brucine at human glycine receptors was not explicitly found in the provided search results, but it is consistently reported to be substantially less potent than strychnine.

Table 2: Comparative Toxicity (LD50)

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Strychnine | Rat | Oral | 2.35 - 16 | [8][9] |

| Strychnine | Mouse | Oral | 2 | [8] |

| Strychnine | Dog | Oral | 0.5 | [8] |

| Strychnine | Human | Oral | 1-2 | [10] |

| Brucine | Human | Oral (Probable Fatal Dose) | ~1000 | [11] |

Experimental Protocols

This section details standardized protocols for the analysis and functional characterization of brucine and strychnine.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

This method is suitable for the quantification of brucine and strychnine in biological samples and herbal formulations.[12][13]

-

Instrumentation: HPLC system with UV detector.

-

Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: Acetonitrile and phosphate (B84403) buffer (15:85 v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 264 nm.[12]

-

Sample Preparation (from rat tissues):

-

Homogenize tissue samples in an appropriate buffer.

-

Perform liquid-liquid extraction with chloroform (B151607) after alkalinization with aqueous ammonia.[1]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

Filter the sample before injection.

-

Capillary Zone Electrophoresis (CZE) for Separation

CZE offers a high-resolution method for separating these structurally similar alkaloids.[3]

-

Instrumentation: Capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary.

-

Running Buffer: 20 mmol/L ammonium (B1175870) acetate (B1210297) containing 0.2 mol/L glacial acetic acid (pH 3.64).[3]

-

Applied Voltage: 25 kV.[3]

-

Detection Wavelength: 214 nm.[3]

-

Sample Preparation: Extracts of Strychnos nux-vomica or other sample matrices can often be directly injected after appropriate dilution and filtration.[3]

UV Derivative Spectrophotometry

This technique allows for the quantification of brucine and strychnine in mixtures without prior separation.[1]

-

Instrumentation: UV-Vis Spectrophotometer capable of first-order derivative spectroscopy.

-

Analytical Wavelengths (First Derivative):

-

Procedure:

-

Prepare standard solutions of strychnine and brucine.

-

Record the first derivative spectra of the standards and the sample.

-

Measure the derivative response at the respective zero-crossing wavelengths for quantification.

-

Radioligand Binding Assay for Glycine Receptors

This protocol describes a method to determine the binding affinity of strychnine and brucine to glycine receptors using [³H]strychnine.

-

Materials:

-

[³H]strychnine (radioligand)

-

Unlabeled strychnine and brucine

-

Synaptic membrane preparation from rat spinal cord or brainstem

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate the synaptic membrane preparation with various concentrations of unlabeled strychnine or brucine and a fixed concentration of [³H]strychnine.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [³H]strychnine (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Functional Characterization

This technique directly measures the effect of brucine and strychnine on the function of glycine receptors expressed in a cell line (e.g., HEK293).[11]

-

Cell Culture: HEK293 cells stably or transiently expressing the desired glycine receptor subtype (e.g., α1).

-

Recording Configuration: Whole-cell voltage-clamp.

-

Solutions:

-

External solution (bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

Internal solution (pipette): Contains a high concentration of chloride to set the chloride reversal potential (e.g., CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

-

Procedure:

-

Establish a whole-cell recording from a cell expressing glycine receptors.

-

Apply glycine to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).

-

Co-apply glycine with increasing concentrations of strychnine or brucine.

-

Measure the reduction in the glycine-evoked current.

-

Construct a concentration-response curve to determine the IC50 value for the antagonistic effect.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Glycine high affinity uptake and strychnine binding associated with glycine receptors in the frog central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Strychnos nux-vomica Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnos nux-vomica L., a member of the Loganiaceae family, is a plant with a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[1] Despite its well-known toxicity, primarily attributed to the potent indole (B1671886) alkaloids strychnine (B123637) and brucine (B1667951), various extracts of S. nux-vomica have demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the significant pharmacological effects of S. nux-vomica extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

Quantitative Data on Biological Activities

The biological activities of Strychnos nux-vomica extracts have been quantified in numerous studies. The following tables summarize the key quantitative findings for easy comparison.

Table 1: Cytotoxic Activity of Strychnos nux-vomica Extracts

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Aqueous Methanolic Leaves Extract | Human Epidermoid Larynx Carcinoma (Hep-2) | In vitro cytotoxic assay | 17.8 µg/mL | [4] |

| Aqueous Methanolic Leaves Extract | Breast Carcinoma (MCF-7) | In vitro cytotoxic assay | 36.3 µg/mL | [4] |

| Aqueous Methanolic Leaves Extract | Colon Carcinoma (HCT) | In vitro cytotoxic assay | 41.2 µg/mL | [4] |

| Brucine | Human Hepatoma (HepG2) | MTT Assay | Not explicitly stated, but showed the strongest toxic effect among four tested alkaloids. | [5] |

| Strychnine, Brucine N-oxide, Isostrychnine | Human Hepatoma (HepG2) | MTT Assay | Showed varying degrees of cytotoxicity. | [5] |

| Root Extract | Human Multiple Myeloma (RPMI 8226) | Anti-proliferative assay | Dose and time-dependent inhibition | [6] |

Table 2: Analgesic and Anti-inflammatory Activity of Strychnos nux-vomica Extracts

| Extract/Compound | Animal Model | Assay | Dose | Effect | Reference |

| Aqueous Methanolic Leaves Extract | Mouse | Acetic acid-induced writhing | 100 mg/kg | 31.95% inhibition | [4] |

| Aqueous Methanolic Leaves Extract | Mouse | Acetic acid-induced writhing | 200 mg/kg | 55.26% inhibition | [4] |

| Aqueous Methanolic Leaves Extract | Mouse | Acetic acid-induced writhing | 400 mg/kg | 65.04% inhibition | [4] |

| Brucine and Brucine N-oxide | Rat | Carrageenan-induced paw edema | Not specified | Significant inhibition of edema | [7] |

| Brucine and Brucine N-oxide | Rat | Freund's complete adjuvant-induced arthritis | Not specified | Reduced 6-keto-PGF1α and 5-HT levels | [7] |

Table 3: Antidiabetic Activity of Strychnos nux-vomica Extracts

| Extract | Animal Model | Dose | Effect | Reference |

| Methanolic Seed Extract | Alloxan-induced diabetic rats | 100 mg/kg and 200 mg/kg | Significant reduction in blood glucose levels at 2nd and 3rd week. | [1] |

| Hydroalcoholic and Aqueous Seed Extracts | Alloxan-induced diabetic rats | 3.6 mg/kg | Significant reduction in blood glucose levels. | [8] |

Table 4: Antimicrobial Activity of Strychnos nux-vomica Extracts

| Extract | Method | Tested Microorganisms | Result | Reference |

| Ethanolic Seed Extract | Agar (B569324) Disc Diffusion | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Showed inhibitory activity. | [9] |

| Aqueous Methanolic Leaves Extract | Not specified | Escherichia coli, Enterobacter, Staphylococcus aureus, Pseudomonas | Showed susceptibility. | [10] |

| Methanolic Bark Extract | Not specified | Serratia marcescens, Escherichia coli, Penicillium notatum, Fusarium oxysporum | Showed decent zone of inhibition. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Strychnos nux-vomica extracts.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of plant extracts.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Strychnos nux-vomica extract

-

Ascorbic acid (standard)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of extract solutions: Prepare a stock solution of the S. nux-vomica extract in methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of each extract dilution to the wells.

-

Add the same volume of DPPH solution to each well.

-

For the control, add the same volume of methanol/ethanol and DPPH solution.

-

For the blank, add the same volume of methanol/ethanol and the extract solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the control reaction.

-

Abs_sample is the absorbance of the test sample. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentrations.[12]

-

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Equipment:

-

MTT solution (5 mg/mL in PBS)

-

Strychnos nux-vomica extract

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the S. nux-vomica extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins (B1171923) and other inflammatory mediators. The ability of a compound to reduce the paw volume is indicative of its anti-inflammatory potential.

-

Animals and Reagents:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Strychnos nux-vomica extract

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

-

-

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different doses of the S. nux-vomica extract.

-

Drug Administration: Administer the vehicle, standard drug, or extract orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Calculation: The percentage of inhibition of edema is calculated using the following formula:

Where:

-

V_c is the average increase in paw volume in the control group.

-

V_t is the average increase in paw volume in the treated group.[4]

-

Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of drugs.

-

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the reaction time after drug administration indicates an analgesic effect.

-

Apparatus and Animals:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Mice or rats

-

Strychnos nux-vomica extract

-

Standard analgesic drug (e.g., Morphine)

-

-

Procedure:

-

Baseline Measurement: Place each animal on the hot plate and record the reaction time (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer the vehicle, standard drug, or extract to different groups of animals.

-

Post-treatment Measurement: Measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Calculation: The percentage of the maximum possible effect (% MPE) is calculated as:

Antimicrobial Activity: Agar Disc Diffusion Method

This is a widely used method to screen for the antimicrobial activity of plant extracts.

-

Principle: A filter paper disc impregnated with the plant extract is placed on an agar plate that has been inoculated with a specific microorganism. If the extract has antimicrobial activity, a clear zone of inhibition will be observed around the disc.

-

Materials:

-

Strychnos nux-vomica extract

-

Sterile filter paper discs

-

Bacterial or fungal cultures

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Standard antibiotic or antifungal discs

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of the agar plate.

-

Application of Discs: Impregnate sterile filter paper discs with a known concentration of the S. nux-vomica extract and place them on the inoculated agar surface. Also, place a standard antibiotic/antifungal disc and a blank disc (impregnated with the solvent) as positive and negative controls, respectively.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Strychnos nux-vomica extracts are mediated through the modulation of various cellular signaling pathways.

Anticancer Activity: Wnt/β-catenin Signaling Pathway

The alkaloids brucine and strychnine from S. nux-vomica have been shown to suppress the growth of colon cancer cells by targeting the Wnt/β-catenin signaling pathway.[13] In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. Brucine and strychnine have been found to upregulate the expression of DKK1 and APC, which are negative regulators of the Wnt pathway, and downregulate the expression of β-catenin, c-Myc, and p-LRP6, key components of the pathway.[13]

Anticancer Activity: Apoptosis Induction

Brucine, a major alkaloid in S. nux-vomica, has been shown to induce apoptosis in human hepatoma (HepG2) cells.[5] The mechanism involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-9 and caspase-3.[4][5]

Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory effects of Strychnos nux-vomica are likely mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Conclusion

Strychnos nux-vomica extracts exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects. The primary bioactive constituents, the alkaloids strychnine and brucine, are responsible for many of these pharmacological properties. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms underlying the observed activities. While the therapeutic potential of S. nux-vomica is significant, its inherent toxicity necessitates careful and standardized processing and dosage determination. Further research is warranted to isolate and characterize novel bioactive compounds, elucidate their precise mechanisms of action, and develop safe and effective therapeutic agents based on this traditionally important medicinal plant.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. The anti-tumor effects of alkaloids from the seeds of Strychnos nux-vomica on HepG2 cells and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

Unraveling the Neurotoxic Cascade of Brucine: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Brucine (B1667951), a potent indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties. However, its therapeutic potential is significantly hampered by its pronounced neurotoxicity. This technical guide provides a comprehensive overview of the neurotoxic effects of brucine, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data to facilitate further research and drug development efforts.

Core Mechanisms of Brucine-Induced Neurotoxicity

Brucine exerts its neurotoxic effects through a multi-pronged mechanism, primarily culminating in neuronal apoptosis. The key signaling pathways and cellular events implicated in brucine's neurotoxicity include the induction of apoptosis via the PPARγ/NF-κB/caspase-3 signaling pathway, mitochondrial dysfunction, and the impairment of autophagy.

The PPARγ/NF-κB/Caspase-3 Apoptotic Pathway

A central mechanism of brucine-induced neurotoxicity involves the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the activation of the executioner caspase-3 and subsequent apoptosis.[1][2]

Brucine has been shown to inhibit PPARγ activity.[1] This inhibition leads to the increased phosphorylation and activation of NF-κB.[1] Activated NF-κB upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] This shift in the balance of apoptotic regulators leads to the activation of caspase-3, a key executioner of apoptosis, ultimately resulting in neuronal cell death.[1][3] Studies have demonstrated that inhibition of NF-κB can substantially reverse the neurotoxic effects of brucine.[2]

Mitochondrial Dysfunction

Brucine-induced neurotoxicity is also linked to the impairment of mitochondrial function. Treatment with brucine has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[4] This depolarization of the mitochondrial membrane can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[5] Furthermore, brucine has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting mitochondrial-mediated apoptosis.[4]

Autophagy Impairment

Recent evidence suggests that brucine can also induce neurotoxicity by impairing autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[6] Autophagy is a critical survival mechanism for neuronal cells.[7] Brucine has been shown to inhibit autophagy, leading to the accumulation of cellular waste and triggering cell stress.[6] This impairment of the autophagic process contributes to brucine-induced immunogenic cell death (ICD), characterized by the exposure of calreticulin (B1178941) (CRT) and the release of high-mobility group box 1 (HMGB1).[6]

Quantitative Data on Brucine Neurotoxicity

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of brucine on neuronal cells.

Table 1: Cytotoxicity of Brucine in Neuronal Cells

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |

| Neuro-2a | MTT | 1, 4, 16 | 24 | Dose-dependent decrease in cell viability | [2][8] |

| Neuro-2a | LDH | 1, 4, 16 | 24 | Dose-dependent increase in LDH release | [2][8] |

| Primary Astrocytes | MTT | 8, 16, 32 | 24 | Dose-dependent decrease in cell viability |

Table 2: Apoptotic Effects of Brucine in Neuro-2a Cells

| Assay | Concentration (µM) | Incubation Time (h) | Observation | Reference |

| TUNEL Staining | 1, 4, 16 | 24 | Significant increase in TUNEL-positive cells | [1] |

| Annexin V-FITC/PI | 1, 4, 16 | 24 | Apoptotic cells: 6.5%, 38.7%, 54.3% respectively | [1] |

| Western Blot | 1, 4, 16 | 24 | Increased Bax/Bcl-2 ratio | [3] |

| Western Blot | 1, 4, 16 | 24 | Increased cleaved caspase-3/caspase-3 ratio | [3] |

| Caspase-3 Activity | 1, 4, 16 | 24 | Dose-dependent increase in caspase-3 activity | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neurotoxic effects of brucine.

Cell Culture

Neuro-2a (N2a) Cells:

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach using 0.25% trypsin-EDTA and re-seed at a 1:5 to 1:10 dilution.

Primary Astrocyte Culture:

-

Source: Cerebral cortices of neonatal (P1-P3) Sprague-Dawley rats or C57BL/6 mice.

-

Protocol:

-

Dissect cortices and remove meninges in ice-cold D-Hank's balanced salt solution (D-HBSS).

-

Mince the tissue and digest with 0.125% trypsin for 15-20 minutes at 37°C.

-

Neutralize trypsin with an equal volume of DMEM/F12 medium containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM/F12 with 10% FBS.

-

Plate the cells onto poly-L-lysine-coated culture flasks.

-

Change the medium every 2-3 days. After 7-10 days, when astrocytes form a confluent monolayer, shake the flasks on an orbital shaker at 200 rpm for 18-24 hours to remove microglia and oligodendrocytes.

-

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of brucine for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay:

-

Seed cells and treat with brucine as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm.

Apoptosis Detection

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Grow cells on glass coverslips and treat with brucine.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Perform TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Treat cells with brucine for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Lyse brucine-treated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, caspase-3, cleaved caspase-3, PPARγ, p-NF-κB, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of the neurotoxic effects of brucine and the experimental approaches to investigate them. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to elucidate the complex toxicology of this compound and to develop strategies to mitigate its adverse effects, thereby unlocking its therapeutic potential.

References

- 1. Primary astrocyte culture [protocols.io]

- 2. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]

- 3. Decoding Astrocytes: Essential Techniques for Primary Cell Isolation [procellsystem.com]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Cytotoxicity Screening of Brucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a bitter alkaloid extracted from the seeds of Strychnos nux-vomica, has long been utilized in traditional medicine.[1] Emerging scientific evidence highlights its potential as an anti-tumor agent, demonstrating cytotoxic effects across a range of cancer cell lines.[2] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of brucine, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support further research and development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of brucine is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit 50% of a biological process. The IC50 values of brucine have been determined in various cancer cell lines, demonstrating a dose- and time-dependent inhibitory effect on cell proliferation.[1][2]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| A2780 | Ovarian Cancer | 1.43 | 72 | [1] |

| HepG2 | Liver Cancer | 100 | 72 | [1] |

| KB | Oral Cancer | 30 µg/mL | Not Specified | [3] |

| SMMC-7721 | Liver Cancer | Strongest among 4 alkaloids | Not Specified | [4] |

| QBC939 | Cholangiocarcinoma | Dose-dependent inhibition | 24, 48, 72 | [5] |

| Neuro-2a | Neuroblastoma | Dose-dependent inhibition | 24 | [6][7] |

| Vero | Normal Kidney Cells | Time & Dose-dependent | 24, 48, 72 | [8] |

Experimental Protocols

A standardized approach to assessing the in vitro cytotoxicity of brucine is crucial for reproducible and comparable results. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt to form a purple, insoluble formazan (B1609692) product.[10] The intensity of the purple color, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance using a spectrophotometer.[9][11]

Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the logarithmic growth phase and resuspend them in a fresh complete medium.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/mL (100 µL per well).

-

Incubate the plate for 24 hours to allow for cell attachment.[10]

-

-

Brucine Treatment:

-

Prepare a stock solution of brucine and perform serial dilutions to achieve a range of desired concentrations.

-

After the 24-hour incubation, replace the culture medium with 100 µL of the medium containing different concentrations of brucine.

-

Include untreated control wells (medium only) and blank wells (medium without cells).

-

Incubate the plate for 24, 48, or 72 hours.[10]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Apoptosis Assessment

Brucine has been shown to induce apoptosis, or programmed cell death, in various cancer cells.[4] Morphological changes and specific biochemical markers can be assessed to confirm apoptosis.

1. Morphological Observation:

-

Treat cells with brucine at different concentrations.

-